2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid
Overview
Description
“2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid” is a chemical compound with the molecular formula C14H19NO4 . It is a monoprotected derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .
Synthesis Analysis
The synthesis of “2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid” involves the condensation of O-(carboxymethyl)hydroxylamine and (Boc)2O (Boc = butoxycarbonyl) . More recent work suggests that these reactions go to completion without the formation of any side-products within 24 hours, thereby eliminating the need for chromatographic purification .
Molecular Structure Analysis
The molecular structure of “2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid” is characterized by a benzyl group, a tert-butoxycarbonyl group, and an amino acetic acid group . In the crystal, molecules are linked by weak intermolecular N-H⋯O hydrogen bonds .
Chemical Reactions Analysis
The esterification of “2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid” is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The deprotection of N-Boc directly linked to aromatic moieties were reasonably fast, occurring within 3 hours and with high yields, >70% .
Physical And Chemical Properties Analysis
“2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid” is a solid at room temperature. It has a molecular weight of 265.31 . The compound should be stored in a sealed container in a dry environment at 2-8°C .
Scientific Research Applications
Subheading Enhanced Selectivity in Deprotection
The use of trifluoroacetic acid in combination with phenols like p-cresol has been shown to improve the selectivity in removing the tert-butyloxycarbonyl group from amino acid side chains, making the process more selective and suppressing unwanted side reactions (Bodanszky & Bodanszky, 2009).
Advanced Synthesis Techniques
Subheading Synthesis of Derivatives and Substituted Peptides
The compound has been utilized in the synthesis of various benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, highlighting its role in creating complex organic molecules and demonstrating the compound's versatility in synthetic chemistry (Koseki, Yamada & Usuki, 2011).
Peptide Synthesis and Modification
Subheading Applications in Peptide and Protein Research
The compound is used in peptide synthesis, specifically for the preparation of diastereomerically pure, diversely substituted piperazine-2,5-diones from N-protected α-amino acids. This application underlines the compound's importance in generating specific peptide structures with high purity and precise stereochemistry (Nikulnikov, Shumsky & Krasavin, 2010).
Chemosensory Applications
Subheading Use in Chemosensory Tools
2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid derivatives have been evaluated as fluorimetric chemosensors for detecting metal cations. Their ability to give a significant fluorimetric response in the presence of certain metal ions showcases their potential application in environmental and biological sensing technologies (Martins, Raposo & Costa, 2018).
Safety And Hazards
The compound is classified under GHS07. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(10-12(16)17)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJQIUJKAQDRJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441164 | |
Record name | 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid | |
CAS RN |
76315-01-0 | |
Record name | 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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